3-Benzylpiperazine-2,5-dithione
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Overview
Description
3-Benzylpiperazine-2,5-dithione is a chemical compound belonging to the piperazine family Piperazines are heterocyclic organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions The benzyl group attached to the piperazine ring and the dithione functional group make this compound unique
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Benzylpiperazine-2,5-dithione typically involves the reaction of benzyl chloride with piperazine under controlled conditions. The reaction is carried out in a solvent such as ethanol, with the addition of a base like sodium hydroxide to facilitate the reaction. The product is then purified through recrystallization or distillation .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with continuous monitoring of reaction conditions to ensure high yield and purity. The final product is often subjected to rigorous quality control measures to meet industry standards.
Chemical Reactions Analysis
Types of Reactions: 3-Benzylpiperazine-2,5-dithione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithione group to thiols or other reduced forms.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide are employed for nucleophilic substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols.
Scientific Research Applications
3-Benzylpiperazine-2,5-dithione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 3-Benzylpiperazine-2,5-dithione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways are still under investigation, with ongoing research aimed at elucidating these mechanisms .
Comparison with Similar Compounds
1-Benzylpiperazine: A stimulant with similar structural features but different functional groups.
1-(3-Trifluoromethylphenyl)piperazine: Another piperazine derivative with distinct pharmacological properties.
1-(3-Chlorophenyl)piperazine: Known for its use in medicinal chemistry as a precursor for various drugs.
Uniqueness: 3-Benzylpiperazine-2,5-dithione stands out due to its dithione functional group, which imparts unique chemical reactivity and potential biological activities. This makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
52092-42-9 |
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Molecular Formula |
C11H12N2S2 |
Molecular Weight |
236.4 g/mol |
IUPAC Name |
3-benzylpiperazine-2,5-dithione |
InChI |
InChI=1S/C11H12N2S2/c14-10-7-12-11(15)9(13-10)6-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,12,15)(H,13,14) |
InChI Key |
TYXSJVXYVIIBEG-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=S)NC(C(=S)N1)CC2=CC=CC=C2 |
Origin of Product |
United States |
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